![molecular formula C9H13NO2 B2553072 (5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol CAS No. 1440961-92-1](/img/structure/B2553072.png)

(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

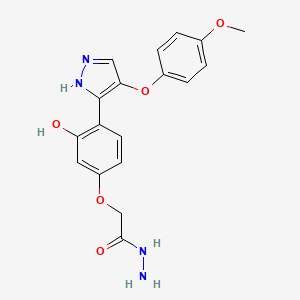

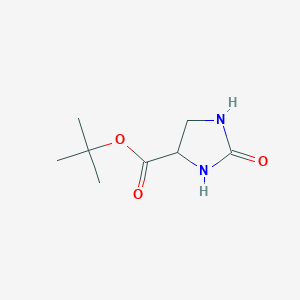

“(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol” is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOC(C1=NOC2=C1CCCCC2) . This indicates that the molecule contains a cyclohepta ring fused with an isoxazole ring, and a methanol group attached to the isoxazole ring .

Scientific Research Applications

Methacarn Fixation in Histology

Methacarn, a methanol-Carnoy fixation solution, demonstrates significant benefits in histological studies. Methanol, when used as part of this solution, helps in preserving the helical structures of proteins within myofibrils and collagen, making it a valuable fixative for tissues intended for paraffin embedding. This method offers improved preservation of tissue morphology compared to traditional ethanol-based fixatives (Puchtler et al., 1970).

Methanol as a Chemical Marker in Transformer Oil

Methanol has been identified as a useful chemical marker for assessing the condition of solid insulation in power transformers. The presence of methanol in transformer oil is linked to the degradation of insulating paper, making it a valuable indicator for maintenance and assessment of transformer health (Jalbert et al., 2019).

Hydrogen Production from Methanol

The thermochemical conversion of methanol to hydrogen is a promising area of research, highlighting methanol's role as an effective hydrogen carrier. This process involves various methods like steam reforming, partial oxidation, and autothermal reforming, with a focus on developing efficient catalysts and reactor technologies for sustainable hydrogen production (García et al., 2021).

Methanol in Fuel Cell Technology

Methanol is explored as a potential fuel for direct methanol fuel cells (DMFCs), offering a promising alternative energy source. Research focuses on overcoming barriers such as methanol crossover through the development of more efficient polymer electrolytes and catalysts, aiming to enhance the viability of DMFCs as a clean energy solution (Heinzel & Barragán, 1999).

Methanol in Atmospheric Chemistry

Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound in the troposphere. It is primarily emitted by living plants and affects atmospheric chemical processes. Understanding methanol's sources and sinks is crucial for accurate modeling of atmospheric chemistry and assessing its environmental impact (Wohlfahrt et al., 2015).

Future Directions

The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This compound, as a derivative of isoxazole, could potentially be a subject of interest in future studies due to the wide spectrum of biological activities exhibited by isoxazole derivatives .

properties

IUPAC Name |

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-6-8-7-4-2-1-3-5-9(7)12-10-8/h11H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOOSZMPRJJXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)ON=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2552994.png)

![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B2553003.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)